molecular formula C11H21NO2 B12673554 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine CAS No. 81795-61-1

5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine

Cat. No.: B12673554
CAS No.: 81795-61-1
M. Wt: 199.29 g/mol
InChI Key: HVPFQFXOQLBESC-UHFFFAOYSA-N
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Description

5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine is a chemical compound with the molecular formula C12H23NO2 It is a heterocyclic compound containing a seven-membered ring with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diol in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[f][1,3,5]dioxazepine: Lacks the tert-butyl group, resulting in different chemical properties.

    Hexahydro-4H-cyclopenta[f][1,3,5]dioxazepine: Similar structure but without the tert-butyl substitution.

Uniqueness

5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine is unique due to the presence of the tert-butyl group, which influences its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

81795-61-1

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

5-tert-butyl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine

InChI

InChI=1S/C11H21NO2/c1-11(2,3)12-7-13-8-14-10-6-4-5-9(10)12/h9-10H,4-8H2,1-3H3

InChI Key

HVPFQFXOQLBESC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1COCOC2C1CCC2

Origin of Product

United States

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